molecular formula C12H12N4O2 B2552708 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 1219577-39-5

3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid

Cat. No.: B2552708
CAS No.: 1219577-39-5
M. Wt: 244.254
InChI Key: UUEWOYRXOCZQFF-UHFFFAOYSA-N
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Description

3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid (CAS 1219577-39-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H12N4O2 and a molecular weight of 244.25 g/mol, this aminobenzoic acid derivative serves as a versatile building block in medicinal chemistry and drug discovery . Derivatives of aminobenzoic acids, such as this compound, are significant in pharmaceutical research for their role as biological scaffolds . They are frequently investigated for their potential to inhibit enzymes like acetylcholinesterase (AChE), which is a key target in the search for therapies for neurodegenerative conditions such as Alzheimer's disease . Furthermore, based on the established biological activities of similar structures, this compound may possess a spectrum of research applications, including potential antimicrobial and anticancer properties, owing to its structural relationship to para-aminobenzoic acid (PABA)-based molecules . The compound is characterized by its canonical SMILES: CC1=NC(N)=CC(NC2=CC=CC(=C2)C(O)=O)=N1 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can request a quote for specific batch availability and custom synthesis requirements .

Properties

IUPAC Name

3-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-3-8(5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEWOYRXOCZQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid typically involves the following steps:

    Formation of the Aminopyrimidine Core: The aminopyrimidine core can be synthesized by reacting 2-methylpyrimidine with an appropriate amine under controlled conditions.

    Coupling with Benzoic Acid: The aminopyrimidine derivative is then coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aminopyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid, exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study highlighted the synthesis of several benzamide derivatives, including compounds similar to this compound, which demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were effective at concentrations as low as 5 µM against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into similar compounds has shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Evaluation

In studies evaluating the anticancer properties of related compounds:

  • A series of synthesized benzimidazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50_{50} values significantly lower than those of standard chemotherapeutics .
  • The compound's ability to induce apoptosis in cancer cells was noted, indicating its potential as a lead compound for further development .

Anti-inflammatory Applications

The structural analogs of this compound have been investigated for their anti-inflammatory properties.

Research Findings

Several studies have reported that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthesis and Modification

The synthesis of this compound involves various chemical reactions that can be optimized to enhance its efficacy and reduce side effects.

Synthetic Routes

  • Condensation Reactions: The amino group from the pyrimidine can be effectively utilized in condensation reactions with benzoic acid derivatives.
  • Functional Group Modifications: Altering substituents on the benzoic acid moiety can lead to enhanced biological activities, allowing for tailored therapeutic applications .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

  • Inhibition of Enzymatic Pathways: It may inhibit enzymes involved in microbial resistance mechanisms or cancer cell survival pathways.

Mechanism of Action

The mechanism of action of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • Implications: Para substitution may alter hydrogen-bonding patterns and solubility due to differences in dipole moments.

Pyrimidine vs. Quinazoline Core

  • 3-[(6-Bromo-4-Phenylquinazolin-2-yl)amino]benzoic Acid (CAS 330850-57-2) Structural Difference: The pyrimidine ring is replaced by a quinazoline core, with additional bromine and phenyl substituents. Implications: Quinazoline’s larger aromatic system enhances π-π stacking interactions, while bromine increases lipophilicity (logP) and may affect bioavailability.

Heterocycle Variants: Pyridazine Replacement

  • 3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid (CAS 1119451-55-6) Structural Difference: The pyrimidine ring is substituted with a pyridazine ring, which has two adjacent nitrogen atoms. The 4-methylphenyl group adds steric bulk, which could hinder membrane permeability .

Pyrimidine Substitution Patterns

  • 3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS 927637-85-2) Structural Difference: The pyrimidine ring retains a 2-amino group but lacks the 6-amino and 2-methyl substituents. Implications: The absence of the 6-amino group reduces nucleophilicity, while the 2-amino group may form alternative hydrogen bonds. This compound’s simpler structure may offer synthetic advantages but lower target specificity .

Functional Group Modifications: Ester vs. Acid

  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester (CAS 367-21-2208) Structural Difference: The carboxylic acid is esterified (ethyl ester), and the pyrimidine ring includes a 3-pyridinyl substituent. The 3-pyridinyl group introduces basicity, altering pH-dependent solubility .

Tabulated Comparison of Key Compounds

Compound Name Core Heterocycle Substituents on Heterocycle Benzoic Acid Substitution Key Properties/Implications
3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid Pyrimidine 6-amino, 2-methyl Meta Balanced solubility, hydrogen-bonding capacity
4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid Pyrimidine 6-amino, 2-methyl Para Discontinued; potential stability issues
3-[(6-Bromo-4-Phenylquinazolin-2-yl)amino]benzoic Acid Quinazoline 6-bromo, 4-phenyl Meta High lipophilicity; enhanced π-π interactions
3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid Pyridazine 6-(4-methylphenyl) Meta Electron-deficient core; steric hindrance
3-(2-Aminopyrimidin-5-yl)benzoic acid Pyrimidine 2-amino Meta Simplified structure; lower target specificity
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester Pyrimidine 4-(3-pyridinyl) 4-Methyl, meta Prodrug potential; increased lipophilicity

Biological Activity

3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is a compound that combines a benzoic acid moiety with a pyrimidine ring, characterized by the presence of amino groups. Its unique structure enhances its potential as a pharmaceutical agent, leading to various biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : Approximately 232.24 g/mol
  • CAS Number : 91560-28-0

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains, suggesting its potential as an antibiotic agent .

2. Anticancer Activity

The compound has demonstrated promising anticancer activity in several studies. For instance, it has shown significant inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these effects ranged from 3.0 μM to 10 μM, indicating substantial potency compared to standard chemotherapeutics like doxorubicin .

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:

  • Cholinesterase Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
  • Proteasome Activation : The compound has been linked to the activation of proteasomal pathways, which are crucial for protein degradation and cellular homeostasis .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Binding Affinity : In silico studies suggest that the compound can bind effectively to proteins involved in apoptotic pathways and enzyme systems like cathepsins B and L, enhancing its therapeutic potential against cancer and other diseases .

Synthesis

The synthesis of this compound can be achieved through several chemical pathways, typically involving the coupling of benzoic acid derivatives with pyrimidine-containing amines. The specifics of these synthetic routes can vary based on desired modifications and yield optimization.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Anticancer Effects : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models, correlating with increased apoptosis markers in tumor tissues.
  • Antimicrobial Efficacy : Another investigation found that this compound inhibited the growth of resistant bacterial strains, showcasing its potential as a novel antibiotic candidate.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameChemical StructureSimilarity Index
4-Methyl-3-( (4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidC17H14N4O20.93
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamineC14H15N50.76
4-(Chloromethyl)-N-(4-methyl...C19H20ClN5O0.77

This table illustrates how variations in structural components can influence biological activity, providing insights into potential modifications for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 6-amino-2-methylpyrimidin-4-amine with 3-aminobenzoic acid derivatives. A general procedure includes using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous DMF at 45–60°C for 1–2 hours . Optimization may involve adjusting solvent polarity (e.g., switching from DMF to THF for sterically hindered intermediates) or employing microwave-assisted synthesis to reduce reaction times. Yield improvements (quantitative in some cases) are achievable via stepwise purification using column chromatography (hexane/EtOH gradients) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation :
  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and pyrimidine NH2 groups (δ 5.5–6.0 ppm). Carbonyl carbons (C=O) appear at ~170 ppm .
  • FT-IR : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad) and pyrimidine C=N (1600–1650 cm⁻¹) .
  • Melting Point : Reported ranges (e.g., 217–220°C) should be cross-validated via differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. How does the reactivity of the pyrimidine ring influence derivatization strategies?

  • Methodological Answer : The 6-amino group on the pyrimidine ring is nucleophilic, enabling reactions such as:

  • Acylation : React with acyl chlorides in pyridine to form amides .
  • Suzuki Coupling : Introduce aryl/heteroaryl groups via palladium catalysis (e.g., using Pd(PPh3)4 and K2CO3 in DMSO/H2O) .
  • Reductive Alkylation : Utilize NaBH4 or NaCNBH3 to alkylate the amino group with aldehydes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of analogs?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the pyrimidine (e.g., 2-methyl vs. 2-ethyl) and benzoic acid (e.g., electron-withdrawing groups like -CF3 at the 4-position) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., kinases) and validate with in vitro assays (IC50 measurements) .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays and correlate with logP values (e.g., introducing -CF3 improves metabolic stability by reducing CYP2D6 affinity) .

Q. What experimental approaches resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?

  • Methodological Answer :

  • Solubility Discrepancies : Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using UV spectrophotometry. For example, discrepancies in aqueous solubility may arise from polymorphic forms, which can be identified via X-ray powder diffraction (XRPD) .
  • Melting Point Variability : Use hot-stage microscopy to observe melting behavior and detect hydrate/solvate formation. Thermogravimetric analysis (TGA) can quantify residual solvents affecting mp .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS and quantify using calibration curves .
  • Long-Term Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Analyze purity changes monthly with HPLC and identify degradation pathways (e.g., hydrolysis of the amide bond) .

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